molecular formula C18H19F3N4O2 B2498831 (4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 946225-58-7

(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B2498831
CAS No.: 946225-58-7
M. Wt: 380.371
InChI Key: WUEQENCEMUTIOF-UHFFFAOYSA-N
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Description

(4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H19F3N4O2 and its molecular weight is 380.371. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Cytotoxic Activities Against Cancer Cells : Substituted amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their derivatives demonstrated potent cytotoxic activities against human breast cancer cell lines and human embryonic kidney cells. This suggests potential applications in cancer therapy (Parveen et al., 2017).

  • Antimicrobial Activity : Novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives were found to have significant antibacterial activity against various human pathogenic bacteria, indicating their potential use in developing new antibacterial agents (Nagaraj et al., 2018).

  • Tubulin Polymerization Inhibition : A series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles showed potent inhibition of tubulin polymerization, suggesting their utility in cancer treatment due to their ability to induce G2/M phase cell cycle arrest in tumor cells (Prinz et al., 2017).

Anticancer and Antileukemic Activity

  • Antileukemic Properties : Certain (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives exhibited antiproliferative activity, particularly against human leukemia cells. This highlights their potential as anticancer agents (Vinaya et al., 2011).

  • Analgesic and Anti-Inflammatory Activities : Furochromone pyrimidine derivatives, which include certain piperazine-linked structures, have shown promising analgesic and anti-inflammatory activities, suggesting their use in pain and inflammation management (Abu‐Hashem et al., 2011).

Neurological and Pain Management

  • Histamine H3 Receptor Antagonists : Novel phenyl(piperazin-1-yl)methanones that are histamine H3 receptor antagonists have been characterized. They have shown promise as lead compounds for the development of drugs with wake-promoting activity, relevant in neurological conditions (Letavic et al., 2015).

  • TRPV4 Antagonists for Pain Treatment : A series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These showed analgesic effects in models of induced mechanical hyperalgesia, indicating potential applications in pain management (Tsuno et al., 2017).

Properties

IUPAC Name

[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-12-22-15(11-16(23-12)27-2)24-6-8-25(9-7-24)17(26)13-4-3-5-14(10-13)18(19,20)21/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEQENCEMUTIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.